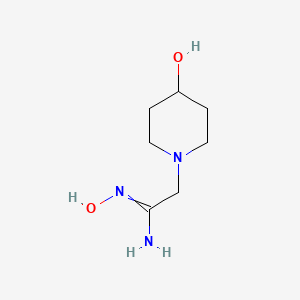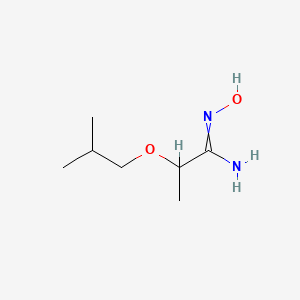![molecular formula C9H9F2NO2 B11723652 (E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11723652.png)
(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethylidene group and a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the phenyl ring
Industrial Production Methods
Industrial production of (E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine may involve large-scale difluoromethylation processes, which have been optimized for efficiency and yield. . The subsequent steps in the synthesis are carried out under carefully controlled conditions to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, with temperatures ranging from room temperature to slightly elevated temperatures, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include oximes, nitroso derivatives, amines, and substituted phenyl derivatives, depending on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, while the hydroxylamine moiety can participate in redox reactions, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine include other difluoromethoxy-substituted phenyl derivatives and hydroxylamine-containing compounds. Examples include:
- (E)-N-{1-[3-(Trifluoromethoxy)phenyl]ethylidene}hydroxylamine
- (E)-N-{1-[3-(Methoxy)phenyl]ethylidene}hydroxylamine
Uniqueness
The uniqueness of this compound lies in the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties to the compound. This group can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable tool in various scientific research applications.
Eigenschaften
Molekularformel |
C9H9F2NO2 |
|---|---|
Molekulargewicht |
201.17 g/mol |
IUPAC-Name |
(NZ)-N-[1-[3-(difluoromethoxy)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H9F2NO2/c1-6(12-13)7-3-2-4-8(5-7)14-9(10)11/h2-5,9,13H,1H3/b12-6- |
InChI-Schlüssel |
UESLLYFSTNLUAZ-SDQBBNPISA-N |
Isomerische SMILES |
C/C(=N/O)/C1=CC(=CC=C1)OC(F)F |
Kanonische SMILES |
CC(=NO)C1=CC(=CC=C1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







carbohydrazide](/img/structure/B11723623.png)





![tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B11723651.png)
![N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11723658.png)

